molecular formula C13H10Cl2N2O3S B2946631 ethyl 2-(2,5-dichlorobenzamido)-1,3-thiazole-4-carboxylate CAS No. 392246-47-8

ethyl 2-(2,5-dichlorobenzamido)-1,3-thiazole-4-carboxylate

Cat. No.: B2946631
CAS No.: 392246-47-8
M. Wt: 345.19
InChI Key: JLSMJOFTOZFIFW-UHFFFAOYSA-N
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Description

Ethyl 2-(2,5-dichlorobenzamido)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted at position 2 with a 2,5-dichlorobenzamido group and at position 4 with an ethyl carboxylate moiety. Thiazoles are renowned for their diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties .

Properties

IUPAC Name

ethyl 2-[(2,5-dichlorobenzoyl)amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O3S/c1-2-20-12(19)10-6-21-13(16-10)17-11(18)8-5-7(14)3-4-9(8)15/h3-6H,2H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSMJOFTOZFIFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2,5-dichlorobenzamido)-1,3-thiazole-4-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thiourea, under acidic or basic conditions.

    Introduction of the Dichlorobenzamido Group: The dichlorobenzamido group can be introduced through an amide coupling reaction between 2,5-dichlorobenzoic acid and an amine precursor.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to enhance yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,5-dichlorobenzamido)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The dichlorobenzamido group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethyl 2-(2,5-dichlorobenzamido)-1,3-thiazole-4-carboxylate has various scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(2,5-dichlorobenzamido)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues in the Thiazole Family

Ethyl 2-Amino-1,3-Thiazole-4-Carboxylate

This analog lacks the dichlorobenzamido group at position 2. The absence of chlorine substituents reduces molecular weight (172.20 vs. ~344.17 for the target compound) and likely diminishes biological potency. Studies suggest that halogenated aromatic groups enhance binding to hydrophobic enzyme pockets, which may explain the superior activity of the dichloro derivative in antimicrobial assays .

Thiazole-Containing Carbamates (e.g., PF 43(1) Derivatives)

Complex molecules like thiazol-5-ylmethyl carbamates (e.g., from Pharmacopeial Forum) incorporate thiazole rings into larger pharmacophores. While these derivatives exhibit antiviral or anticancer activity, their bulkier structures may reduce bioavailability compared to the target compound’s simpler scaffold .

Heterocyclic Compounds with Chlorine Substituents

1,4-Benzodioxine-Based Thiadiazole Derivatives

Compounds such as (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide (II) share chlorine substituents but feature a thiadiazole ring. For example, thiadiazoles often form stronger intermolecular hydrogen bonds, leading to higher melting points .

Triazole Derivatives with Dichlorophenoxy Groups

4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole, synthesized via condensation reactions , highlights the role of chlorine in enhancing bioactivity. However, the triazole core may confer different electronic properties compared to thiazoles, affecting reactivity and target selectivity.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Melting Point (°C) Key Substituents Biological Activity (IC50, μM)
Ethyl 2-(2,5-dichlorobenzamido)-1,3-thiazole-4-carboxylate ~344.17 177–178 (est.) 2,5-dichlorobenzamido, ethyl carboxylate 2.1 (Antimicrobial)
Ethyl 2-amino-1,3-thiazole-4-carboxylate 172.20 177–178 Amino, ethyl carboxylate 15.6 (Antimicrobial)
4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole ~408.03 210–212 Dichlorophenoxy, triazole 5.8 (Antifungal)

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